molecular formula C13H12N4O4 B13233606 5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13233606
M. Wt: 288.26 g/mol
InChI Key: OWMXIIPFCHOHJF-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C13H12N4O4 and a molecular weight of 288.26 g/mol . This compound is characterized by the presence of a cyclobutyl group, a nitrophenyl group, and a triazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclobutyl and nitrophenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Nitration reactions: Introduction of the nitrophenyl group via nitration of an aromatic precursor.

    Cyclobutylation reactions: Addition of the cyclobutyl group through cyclobutylation reactions.

Industrial production methods may involve optimization of these synthetic routes to achieve high yields and purity of the final product .

Chemical Reactions Analysis

5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

    Substitution: The triazole ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles/nucleophiles (e.g., alkyl halides, amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazole ring can also play a role in binding to molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

5-cyclobutyl-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H12N4O4/c18-13(19)11-14-12(8-4-3-5-8)16(15-11)9-6-1-2-7-10(9)17(20)21/h1-2,6-8H,3-5H2,(H,18,19)

InChI Key

OWMXIIPFCHOHJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2C3=CC=CC=C3[N+](=O)[O-])C(=O)O

Origin of Product

United States

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